molecular formula C14H11ClN2O5S B8543149 Methyl 3-{2-[4-(chlorosulfonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylate CAS No. 34486-03-8

Methyl 3-{2-[4-(chlorosulfonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylate

Cat. No. B8543149
CAS RN: 34486-03-8
M. Wt: 354.8 g/mol
InChI Key: AMYDBCZVPJMTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{2-[4-(chlorosulfonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylate is a useful research compound. Its molecular formula is C14H11ClN2O5S and its molecular weight is 354.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-{2-[4-(chlorosulfonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-{2-[4-(chlorosulfonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

34486-03-8

Product Name

Methyl 3-{2-[4-(chlorosulfonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylate

Molecular Formula

C14H11ClN2O5S

Molecular Weight

354.8 g/mol

IUPAC Name

methyl 5-[(4-chlorosulfonylphenyl)diazenyl]-2-hydroxybenzoate

InChI

InChI=1S/C14H11ClN2O5S/c1-22-14(19)12-8-10(4-7-13(12)18)17-16-9-2-5-11(6-3-9)23(15,20)21/h2-8,18H,1H3

InChI Key

AMYDBCZVPJMTSQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

17.6 g of potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate, 30 ml of benzene, 2 ml of dimethylformamid and 6 ml of thionyl chloride are heated to the boiling point under reflux for 30 min. The mixture is cooled, and cold water and 100 ml of petroleum ether are added with rapid stirring. The product is filtered off and washed with water and dried, whereupon 15.4 g of the title compound are obtained. The melting point is 137° - 138° C. after recrystallization.
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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